2,5-Dibromonicotinonitrile
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Overview
Description
2,5-Dibromonicotinonitrile is a halogenated pyridine derivative with the chemical formula C6H2N2Br2. It is a yellow crystalline solid that has found applications in various fields, including medical, environmental, and industrial research. This compound is known for its potent biological activity, making it a promising candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,5-Dibromonicotinonitrile typically involves the bromination of nicotinonitrile. One common method starts with the nitration of benzene to form nitrobenzene, which is then reacted with hydrogen bromide to produce 4-bromonitrobenzene. Subsequent steps involve further bromination and cyclization to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include organolithium or Grignard reagents under anhydrous conditions.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products vary depending on the substituent introduced.
Coupling Reactions: The major products are biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
2,5-Dibromonicotinonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Dibromonicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and nitrile group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
2,5-Dichloronicotinonitrile: Similar structure but with chlorine atoms instead of bromine.
2,5-Difluoronicotinonitrile: Contains fluorine atoms instead of bromine.
2,5-Diiodonicotinonitrile: Contains iodine atoms instead of bromine.
Uniqueness: 2,5-Dibromonicotinonitrile is unique due to the presence of bromine atoms, which confer distinct chemical reactivity and biological activity compared to its chlorinated, fluorinated, or iodinated analogs .
Properties
IUPAC Name |
2,5-dibromopyridine-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2/c7-5-1-4(2-9)6(8)10-3-5/h1,3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRPXLRIRYXURL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C#N)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30679925 |
Source
|
Record name | 2,5-Dibromopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.90 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214340-41-6 |
Source
|
Record name | 2,5-Dibromopyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30679925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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